molecular formula C20H15N3OS B3012336 2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate

2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate

Cat. No.: B3012336
M. Wt: 345.4 g/mol
InChI Key: FAABMTAUWLVLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate is a useful research compound. Its molecular formula is C20H15N3OS and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antihypertensive Activity : A study by El-feky and Abd el-Samii (1996) explored the antihypertensive activity of novel pyrazolo[3,4-d]pyrimidines derivatives synthesized from 1-(4-benzyl-1-phthalazinyl)-3-amino-4-cyano-5-methylpyrazole. This research suggests potential applications in developing antihypertensive agents [S. El-feky & Z. K. Abd el-Samii, 1996].

  • Antimicrobial and Antioxidant Activities : Fathima et al. (2021) synthesized novel benzoxazole derivatives linked with 1,3,4 oxadiazole and pyridinium moieties. These compounds were assessed for antimicrobial, antioxidant, and antitubercular activities, showing a wide range of activities and potential as antimicrobial and antioxidant agents [A. Fathima et al., 2021].

  • Synthesis of Biologically Active Compounds : Khalili et al. (2018) investigated the use of an acidic ionic liquid derived from a pyridinium compound for synthesizing various substituted phthalazine-ones. These compounds are significant due to their biological activity, suggesting the role of pyridinium-based ionic liquids in synthesizing bioactive compounds [Akram Khalili et al., 2018].

  • Anti-Ulcer Activity : Madala (2017) focused on synthesizing a benzimidazole derivative incorporating a pyridinium moiety and evaluated its anti-ulcer activity. This research highlights the therapeutic potential of such derivatives in treating ulcer conditions [Sandhya Rani Madala, 2017].

  • Polymer Synthesis and Characterization : Studies like that of Paventi et al. (1996) and Li et al. (2012) have explored the synthesis and characterization of polymers derived from phthalazine and benzimidazole derivatives, highlighting their application in materials science for creating high-performance polymers with potential applications in various industries [M. Paventi et al., 1996; Xiuping Li et al., 2012].

  • Drug Development and Delivery : Research by Mattsson et al. (2010) on encapsulating lipophilic pyrenyl derivatives in a water-soluble metalla-cage suggests potential applications in drug delivery systems, demonstrating the versatility of pyridinium-based compounds in pharmaceuticals [J. Mattsson et al., 2010].

Safety and Hazards

The Safety Data Sheet for “2-[(4-benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate” indicates that it has acute toxicity, both through inhalation and dermal contact . It is recommended to remove any contaminated clothing and shoes in case of skin contact .

Properties

IUPAC Name

1-benzyl-4-(1-oxidopyridin-1-ium-2-yl)sulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-23-13-7-6-12-19(23)25-20-17-11-5-4-10-16(17)18(21-22-20)14-15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAABMTAUWLVLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=[N+]4[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.